4-(dipropylsulfamoyl)-N-[(2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound features a benzamide core substituted at the 4-position with a dipropylsulfamoyl group and a (2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety. Its synthesis likely involves coupling a 4-(dipropylsulfamoyl)benzoyl chloride with a substituted benzothiazole-2-amine precursor, followed by tautomerization to stabilize the imine linkage.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S2/c1-4-14-25(15-5-2)31(28,29)17-12-10-16(11-13-17)21(27)24-22-26(6-3)20-18(23)8-7-9-19(20)30-22/h7-13H,4-6,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOYXQBFYICXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[(2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
- **Introduction of the Dipropylsulfamoyl Group
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluorination step can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Benzamide Core: This involves the reaction of the benzothiazole derivative with a suitable benzoyl chloride in the presence of a base like triethylamine.
Biological Activity
4-(Dipropylsulfamoyl)-N-[(2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzamide core with a dipropylsulfamoyl group and a substituted benzothiazole moiety. Its structural formula can be represented as follows:
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 373.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| LogP | 3.5 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzothiazole derivatives have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's structural analogs have been investigated for their potential to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. In vivo studies demonstrated that specific modifications to the benzamide structure could enhance anti-inflammatory effects, with IC50 values indicating potent activity in mouse models of inflammation .
The proposed mechanism of action involves the inhibition of key enzymes or receptors involved in inflammatory pathways. The dipropylsulfamoyl group enhances binding affinity to target proteins, potentially leading to reduced cytokine release and modulation of immune responses.
Case Studies
- Study on Inflammation : A study published in Nature Communications explored the effects of benzothiazole derivatives on NLRP3 inflammasome activation. The results indicated that specific compounds could significantly reduce IL-1β production in macrophages .
- Antimicrobial Efficacy : A series of experiments conducted to assess the antimicrobial activity against resistant bacterial strains showed that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations in Sulfamoyl and Heterocyclic Moieties
Table 1: Key Structural Differences and Properties
- Fluorine Substitution: The 4-fluoro group in the target compound enhances metabolic stability and electron-withdrawing effects compared to non-fluorinated analogues like .
- Heterocyclic Rings : Dihydrobenzothiazole in the target compound may exhibit greater planarity and π-stacking capability than thienylidene derivatives (e.g., ), influencing receptor binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
